molecular formula C19H21ClFNO B159681 7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol CAS No. 133368-69-1

7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol

Cat. No.: B159681
CAS No.: 133368-69-1
M. Wt: 333.8 g/mol
InChI Key: NYRXKXYDQHJEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol is a complex organic compound with a unique structure that includes a benzazepine core

Preparation Methods

The synthesis of 7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Fluoropropyl Group:

    Final Functionalization: The hydroxyl group is introduced in the final step, often through a hydrolysis reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Pharmacology: Research is conducted to understand its effects on various biological systems and its potential as a therapeutic agent.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol can be compared with other benzazepine derivatives, such as:

    7-Chloro-8-hydroxy-3-(3’-fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine: This compound has a similar structure but differs in the position of the hydroxyl group.

    8-Chloro-3-(3-fluoropropyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol: This is another closely related compound with slight variations in its molecular structure.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which distinguishes it from other similar compounds.

Properties

CAS No.

133368-69-1

Molecular Formula

C19H21ClFNO

Molecular Weight

333.8 g/mol

IUPAC Name

8-chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C19H21ClFNO/c20-18-11-15-7-10-22(9-4-8-21)13-17(16(15)12-19(18)23)14-5-2-1-3-6-14/h1-3,5-6,11-12,17,23H,4,7-10,13H2

InChI Key

NYRXKXYDQHJEQC-UHFFFAOYSA-N

SMILES

C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF

Canonical SMILES

C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF

Synonyms

3-FP-Sch-24518
7-chloro-8-hydroxy-3-(3'-fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine
N-(3'-fluoropropyl)-Sch 24518

Origin of Product

United States

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